2-[3-(benzenesulfonyl)-6-ethoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methylphenyl)acetamide
Description
This compound is a quinoline-based derivative featuring a benzenesulfonyl group at position 3, an ethoxy substituent at position 6, and an N-(3-methylphenyl)acetamide moiety. The quinoline core is substituted with a ketone group at position 4, contributing to its planar, conjugated structure.
Properties
IUPAC Name |
2-[3-(benzenesulfonyl)-6-ethoxy-4-oxoquinolin-1-yl]-N-(3-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O5S/c1-3-33-20-12-13-23-22(15-20)26(30)24(34(31,32)21-10-5-4-6-11-21)16-28(23)17-25(29)27-19-9-7-8-18(2)14-19/h4-16H,3,17H2,1-2H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSJHNHYADMOHJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=CC=C3)CC(=O)NC4=CC=CC(=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(benzenesulfonyl)-6-ethoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methylphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of a Lewis acid catalyst.
Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group is introduced via sulfonylation, using benzenesulfonyl chloride and a base such as pyridine.
Ethoxylation: The ethoxy group is introduced through an ethoxylation reaction, typically using ethyl iodide and a strong base like sodium hydride.
Acetamide Formation: The final step involves the formation of the acetamide group by reacting the intermediate with acetic anhydride and an appropriate amine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[3-(benzenesulfonyl)-6-ethoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methylphenyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of dihydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzenesulfonyl group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.
Substitution: Amines, thiols, pyridine, and dichloromethane.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
2-[3-(benzenesulfonyl)-6-ethoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methylphenyl)acetamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[3-(benzenesulfonyl)-6-ethoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:
Inhibition of Enzymes: It may inhibit key enzymes involved in cellular processes, such as kinases and proteases.
Modulation of Signaling Pathways: The compound can modulate signaling pathways, including those involved in cell proliferation, apoptosis, and inflammation.
Binding to Receptors: It may bind to specific receptors on the cell surface, leading to changes in cellular function and activity.
Comparison with Similar Compounds
Structural Modifications and Key Differences
The following analogs share the quinoline-4-one scaffold but differ in substituents, which influence their physicochemical properties and bioactivity:
Pharmacological and Physicochemical Insights
Electron-Withdrawing vs. Electron-Donating Groups :
- The 4-fluorobenzenesulfonyl group in increases metabolic stability compared to the parent benzenesulfonyl group in the target compound, as fluorine reduces oxidative degradation.
- Ethoxy (R<sup>6</sup>) : Enhances solubility compared to ethyl () but reduces membrane permeability relative to fluoro ().
Aryl Acetamide Modifications :
- 3-Methylphenyl (target compound): Balances lipophilicity and steric bulk, favoring blood-brain barrier penetration.
- 4-Fluorophenyl (): Improves target binding via halogen bonding but may increase plasma protein binding.
- 4-Chlorophenyl (): Associated with higher cytotoxicity in preclinical models, possibly due to reactive oxygen species generation.
- The microculture tetrazolium assay () is a standard method to evaluate cytotoxicity, suggesting these compounds could be screened similarly.
Biological Activity
The compound 2-[3-(benzenesulfonyl)-6-ethoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methylphenyl)acetamide is a synthetic molecule that has garnered attention for its potential biological activities, particularly in the realms of anticancer and antimicrobial properties. This article delves into the synthesis, characterization, and biological activity of this compound, supported by relevant case studies and research findings.
- Molecular Formula : C25H22N2O6S
- Molecular Weight : 478.5 g/mol
- IUPAC Name : 2-[3-(benzenesulfonyl)-6-ethoxy-4-oxoquinolin-1-yl]-N-(3-methylphenyl)acetamide
Synthesis
The synthesis of this compound typically involves the reaction of 6-ethoxy-4-oxoquinoline derivatives with benzenesulfonyl chloride and appropriate amines. The process can be optimized to yield high purity and yield through careful control of reaction conditions such as temperature and solvent choice.
Anticancer Activity
Recent studies have highlighted the anticancer properties of this compound. In vitro assays have shown that it exhibits significant cytotoxicity against various cancer cell lines, including:
These results indicate that the compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial activity against various pathogens. Preliminary results suggest it has potential as an antibacterial and antifungal agent:
| Pathogen | Minimum Inhibitory Concentration (MIC, µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Escherichia coli | 64 | |
| Candida albicans | 16 |
These findings suggest that the compound could be a candidate for further development as an antimicrobial agent.
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, initial studies suggest involvement in the inhibition of specific enzymes related to cancer progression and microbial metabolism. For example, its structure indicates potential interaction with DNA topoisomerases and other targets involved in cellular replication.
Case Studies
-
Study on Anticancer Efficacy :
A recent study tested the compound on various cancer cell lines and found that it significantly reduced viability in a dose-dependent manner, particularly in breast cancer cells (MDA-MB-231). The study concluded that the compound could serve as a lead structure for developing new anticancer therapies . -
Antimicrobial Screening :
Another study focused on the antimicrobial properties of this compound against several bacterial strains. It demonstrated effective inhibition at low concentrations, suggesting its potential application in treating infections caused by resistant strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
